3-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea
Description
3-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is a synthetic urea derivative featuring a 2H-1,2,3-triazole ring and a thiophen-2-ylmethyl substituent. The compound’s structure combines a urea core with a branched aliphatic chain (3-methylbutan-2-yl) linked to a 1,2,3-triazole moiety and a thiophene-derived aromatic group.
Properties
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-10(2)12(9-18-15-5-6-16-18)17-13(19)14-8-11-4-3-7-20-11/h3-7,10,12H,8-9H2,1-2H3,(H2,14,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXUJUORFOWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is represented as follows:
This structure includes a triazole ring and a thiophene moiety, which are significant in modulating biological activity.
The biological activity of triazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in fungal cell wall synthesis.
- Receptor Modulation : The thiophene group may enhance binding affinity to target receptors involved in cancer proliferation pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| U937 (Leukemia) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.6 | Inhibition of proliferation |
In these studies, the compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound exhibits promising antimicrobial properties, particularly against fungal pathogens.
Study 1: Anticancer Efficacy in MCF-7 Cells
A detailed study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of p53 and subsequent activation of apoptotic pathways. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after treatment.
Study 2: Antimicrobial Activity Against Fungal Infections
In another investigation focusing on its antifungal properties, the compound was tested against Candida albicans. The results showed a dose-dependent inhibition of fungal growth, suggesting its potential application in treating fungal infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared below with structurally related urea, triazole, and thiophene derivatives to elucidate key differences in molecular design, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Urea/Triazole Derivatives
Key Observations
Triazole Isomerism : The target compound’s 2H-1,2,3-triazole differs from the 1H-1,2,4-triazole in analogs . The 1,2,3-triazole’s hydrogen-bonding geometry may alter interactions with biological targets compared to 1,2,4-triazoles, which are more common in drug design .
Synthesis Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
